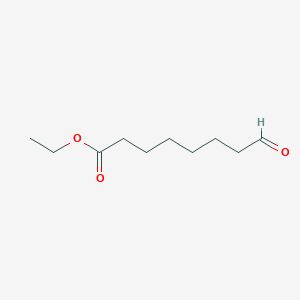![molecular formula C11H10ClNO2S B15225122 Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 7th position of the benzothiazole ring and an ethyl ester group attached to the 2nd position of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-chlorobenzothiazole and ethyl bromoacetate as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like dimethylformamide (DMF).
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Nucleophilic Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 2-(7-chlorobenzo[d]thiazol-2-yl)acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate: Similar structure with chlorine at the 6th position.
Ethyl 2-(5-chlorobenzo[d]thiazol-2-yl)acetate: Similar structure with chlorine at the 5th position.
Ethyl 2-(4-chlorobenzo[d]thiazol-2-yl)acetate: Similar structure with chlorine at the 4th position.
Uniqueness
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate is unique due to the specific positioning of the chlorine atom at the 7th position, which may influence its biological activity and chemical reactivity compared to other positional isomers .
Propriétés
Formule moléculaire |
C11H10ClNO2S |
|---|---|
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
ethyl 2-(7-chloro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3 |
Clé InChI |
NVYLQYAANNFMHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=C(S1)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)


![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)


![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)


